molecular formula C21H27NO9 B606026 Benzyloxy carbonyl-PEG3-NHS ester CAS No. 2100306-68-9

Benzyloxy carbonyl-PEG3-NHS ester

Cat. No. B606026
CAS RN: 2100306-68-9
M. Wt: 437.45
InChI Key: CLTJKBVGXWAMRC-UHFFFAOYSA-N
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Description

Benzyloxy carbonyl-PEG3-NHS ester is a PEG-based PROTAC linker . It belongs to the PEG class and can be used in the synthesis of PROTAC molecules . The CAS number for this compound is 2100306-68-9 .


Synthesis Analysis

The synthesis of Benzyloxy carbonyl-PEG3-NHS ester involves the use of a PEG spacer, which increases the solubility of compounds in aqueous media . The t-Boc group can be deprotected under mild acidic conditions to form a free amine .


Molecular Structure Analysis

The molecular formula of Benzyloxy carbonyl-PEG3-NHS ester is C21H27NO9 . It has a molecular weight of 437.44 g/mol .


Physical And Chemical Properties Analysis

Benzyloxy carbonyl-PEG3-NHS ester has a molecular weight of 437.44 g/mol and a molecular formula of C21H27NO9 . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media .

Scientific Research Applications

Protein Labeling

Benzyloxy carbonyl-PEG3-NHS ester can be used to label the primary amines (-NH2) of proteins . This is particularly useful in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule.

Oligonucleotide Labeling

This compound can also be used to label amine-modified oligonucleotides . This is important in molecular biology research, especially in the study of nucleic acids.

Enhancing Water Solubility

The PEG linker in Benzyloxy carbonyl-PEG3-NHS ester increases the compound’s water solubility in aqueous media . This property is beneficial in drug delivery systems, as it can improve the bioavailability of therapeutic agents.

Drug Delivery Systems

Benzyloxy carbonyl-PEG3-NHS ester is used in the development of drug delivery systems . The PEGylation process, which involves the attachment of PEG chains to drugs or therapeutic proteins, can improve the stability, solubility, and safety of the drug.

Synthesis of PROTACs

Benzyloxy carbonyl-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.

Removal of Benzyl Protecting Group

The benzyl protecting group in Benzyloxy carbonyl-PEG3-NHS ester can be removed by hydrogenolysis . This process is often used in organic synthesis to selectively remove protecting groups.

Mechanism of Action

Target of Action

The primary targets of Benzyloxy carbonyl-PEG3-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Mode of Action

Benzyloxy carbonyl-PEG3-NHS ester is a PEG linker which contains a benzyl protecting group and an NHS ester . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The benzyl protecting group can be removed by hydrogenolysis .

Biochemical Pathways

Benzyloxy carbonyl-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic PEG spacer in Benzyloxy carbonyl-PEG3-NHS ester increases the solubility of compounds in aqueous media . This property can have a significant impact on the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The result of the action of Benzyloxy carbonyl-PEG3-NHS ester is the selective degradation of target proteins via the ubiquitin-proteasome system . This can lead to various molecular and cellular effects depending on the specific target proteins that are degraded.

Action Environment

The action, efficacy, and stability of Benzyloxy carbonyl-PEG3-NHS ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the benzyl group . Additionally, the temperature and storage conditions can impact the stability of the compound .

Safety and Hazards

The safety data sheet for Benzyloxy carbonyl-PEG3-NHS ester suggests that it should not be released into the environment . In case of contact with skin or eyes, or if inhaled or swallowed, immediate medical attention is recommended .

properties

IUPAC Name

benzyl 3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO9/c23-18-6-7-19(24)22(18)31-21(26)9-11-28-13-15-29-14-12-27-10-8-20(25)30-16-17-4-2-1-3-5-17/h1-5H,6-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTJKBVGXWAMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101124846
Record name 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo-15-phenyl-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyloxy carbonyl-PEG3-NHS ester

CAS RN

2100306-68-9
Record name 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo-15-phenyl-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100306-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo-15-phenyl-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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